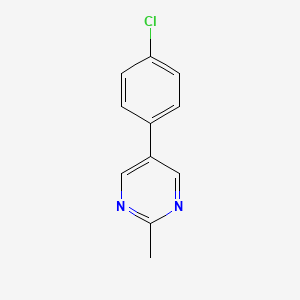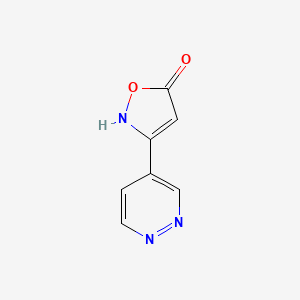
2-Amino-4-(difluoromethyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(difluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H5F2N3. This compound is part of the nicotinonitrile family, which is known for its diverse applications in pharmaceuticals and agrochemicals due to its unique structural properties. The presence of both amino and difluoromethyl groups in the nicotinonitrile framework enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(difluoromethyl)nicotinonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of 2-chloro-4-(difluoromethyl)nicotinonitrile with ammonia or an amine source under controlled conditions. This reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as tetrabutyl ammonium bromide can be employed to accelerate the reaction and improve selectivity. The use of eco-friendly solvents and conditions is also a focus to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(difluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or oxime derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
2-Amino-4-(difluoromethyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism by which 2-Amino-4-(difluoromethyl)nicotinonitrile exerts its effects is primarily through its interaction with specific molecular targets. The amino and difluoromethyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, depending on its structure and the target involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-(difluoromethyl)nicotinonitrile
- 2-Amino-5-(difluoromethyl)nicotinonitrile
- 2-Amino-6-(difluoromethyl)nicotinonitrile
Uniqueness
Compared to its analogs, 2-Amino-4-(difluoromethyl)nicotinonitrile is unique due to the position of the difluoromethyl group, which can significantly influence its reactivity and interaction with biological targets. This positional difference can lead to variations in biological activity and chemical behavior, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C7H5F2N3 |
|---|---|
Peso molecular |
169.13 g/mol |
Nombre IUPAC |
2-amino-4-(difluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5F2N3/c8-6(9)4-1-2-12-7(11)5(4)3-10/h1-2,6H,(H2,11,12) |
Clave InChI |
QTUANVLYAODWNE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1C(F)F)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


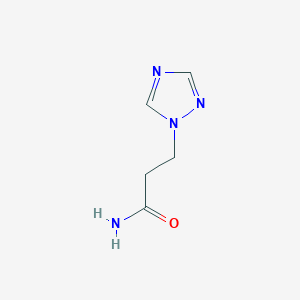
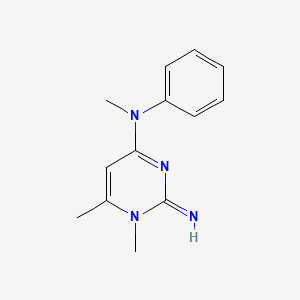
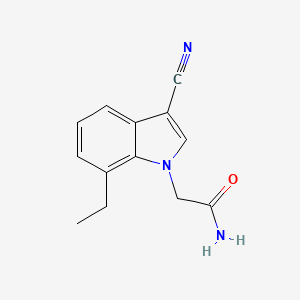
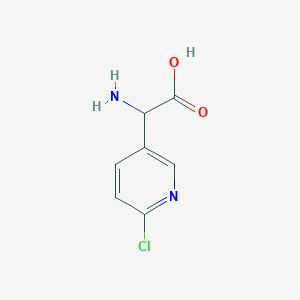
![1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol](/img/structure/B13103290.png)
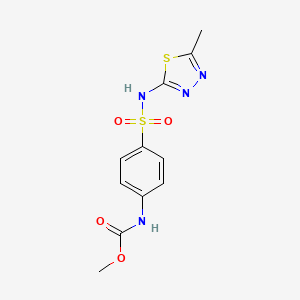
![2-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13103302.png)
![1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13103309.png)
![2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13103315.png)
![tert-butyl 3-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B13103320.png)
![4-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103338.png)
